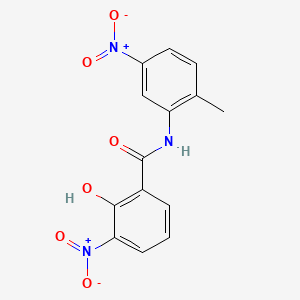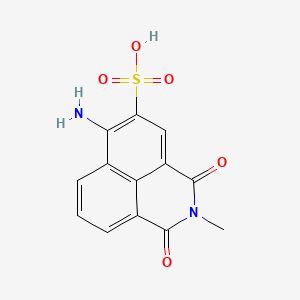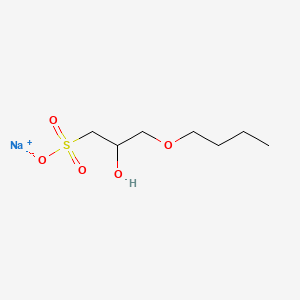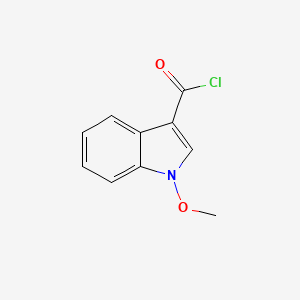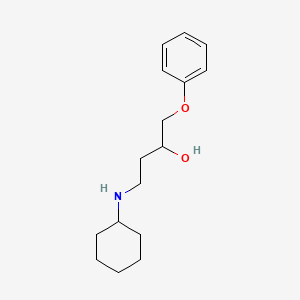
2-Butyl-3-propylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-propylhexanoic acid is an organic compound with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol . This compound is a derivative of hexanoic acid, characterized by the presence of butyl and propyl substituents on the hexanoic acid chain. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-propylhexanoic acid typically involves the alkylation of hexanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where hexanoic acid is reacted with butyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-3-propylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydrogen atoms on the alkyl chains can be substituted with halogens (e.g., chlorine or bromine) using halogenation reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogens in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Butyl-3-propylhexanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants .
Mécanisme D'action
The mechanism of action of 2-Butyl-3-propylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the alkyl chains can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparaison Avec Des Composés Similaires
Hexanoic Acid: A simpler analog with a shorter carbon chain.
2-Butylhexanoic Acid: Lacks the propyl substituent.
3-Propylhexanoic Acid: Lacks the butyl substituent.
Uniqueness: 2-Butyl-3-propylhexanoic acid is unique due to the presence of both butyl and propyl groups, which confer distinct physicochemical properties. These substituents enhance its hydrophobicity and influence its reactivity compared to simpler analogs .
Propriétés
Numéro CAS |
58888-89-4 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
2-butyl-3-propylhexanoic acid |
InChI |
InChI=1S/C13H26O2/c1-4-7-10-12(13(14)15)11(8-5-2)9-6-3/h11-12H,4-10H2,1-3H3,(H,14,15) |
Clé InChI |
UKSCXYUSABTDEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(CCC)CCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


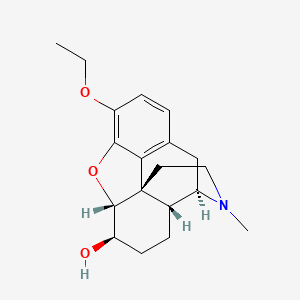
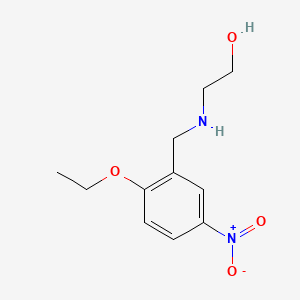
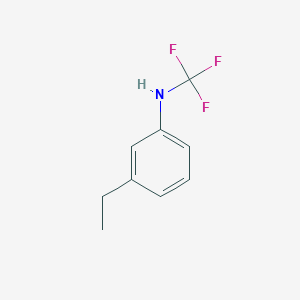

![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)
![3-(4-Fluorophenyl)-6-(tetrahydro-2h-pyran-4-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B13954030.png)
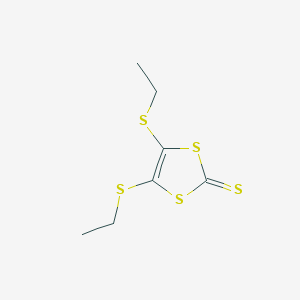

![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
